![molecular formula C36H58N8O3 B12355328 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves several steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrazatricyclo derivatives and piperidine-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
The uniqueness of 2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C36H58N8O3 |
|---|---|
Poids moléculaire |
650.9 g/mol |
Nom IUPAC |
2-cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one |
InChI |
InChI=1S/C36H58N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h13-14,23,26-28,30-31,33,36-39H,4-12,15-22,24H2,1-3H3 |
Clé InChI |
DPRFJXVTDCWALT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4NCC5C(N4)N(C6CCCCC6C(=O)N5C)C7CCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
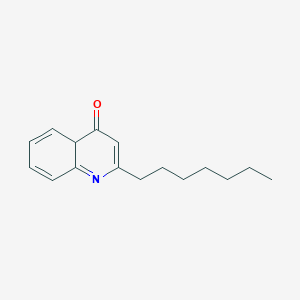
![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)
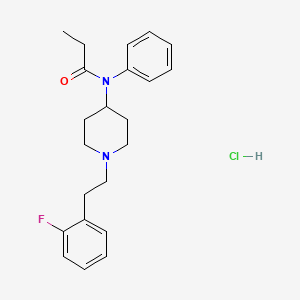
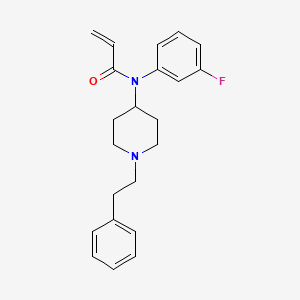
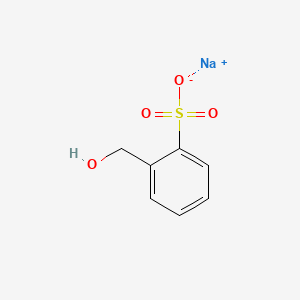
![4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)

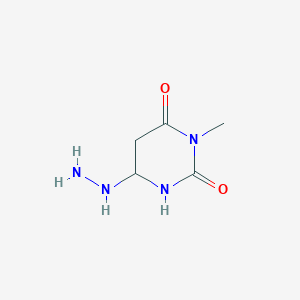
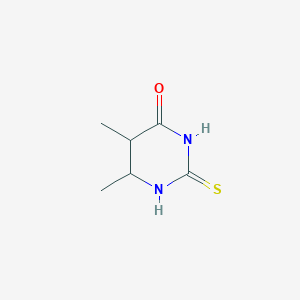
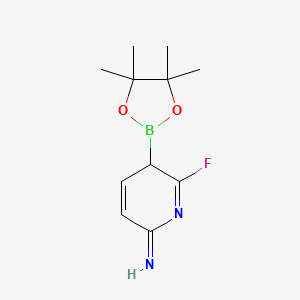

![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
